1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate
Description
This compound belongs to the pyrazolopyridine class, characterized by a fused pyrazole-pyridine bicyclic core. The tert-butyl and methyl ester groups at positions 1 and 5 confer steric bulk and modulate solubility, making it a versatile intermediate in medicinal chemistry and materials science. Its aromatic core and substituent arrangement distinguish it from saturated or partially hydrogenated analogues.
Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl pyrazolo[3,4-b]pyridine-1,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)20-12(18)16-10-8(7-15-16)5-9(6-14-10)11(17)19-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBRBUYOTCUDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=NC=C(C=C2C=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126823 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) 5-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305325-08-9 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) 5-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) 5-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer. This compound interacts with TRKs by binding to their kinase domain, thereby inhibiting their activity and preventing downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. These interactions are crucial for its potential use in cancer therapy.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines, including Km-12 and MCF-7, by targeting TRKs. This inhibition leads to reduced cell survival and increased apoptosis. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the kinase domain of TRKs, inhibiting their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. Furthermore, the compound may also affect gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage regimens for safe and effective use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9. The compound’s metabolism may affect its bioavailability and efficacy, as well as its potential interactions with other drugs. Understanding these metabolic pathways is crucial for predicting its pharmacokinetic properties and optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution can influence its therapeutic efficacy and potential side effects, making it essential to study these processes in detail.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall therapeutic potential.
Biological Activity
1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, particularly focusing on its role as an inhibitor in various pathways and its implications in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 277.28 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure, which is known for its diverse biological activities.
Inhibition of TBK1
Recent studies have highlighted the compound's role as a potent inhibitor of TANK-binding kinase 1 (TBK1), a critical regulator in inflammatory responses and cancer progression. The compound was evaluated in a series of structure-activity relationship (SAR) studies that revealed its IC50 value as low as 0.2 nM against TBK1, demonstrating significant selectivity and efficacy in inhibiting downstream interferon signaling pathways in immune cells such as THP-1 and RAW264.7 cells .
Antiproliferative Effects
In addition to its inhibitory effects on TBK1, the compound exhibited antiproliferative activity across multiple cancer cell lines including A172, U87MG, A375, A2058, and Panc0504. The observed micromolar effects suggest potential applications in cancer therapeutics .
Antiviral Activity
The heterocyclic nature of the compound positions it as a candidate for antiviral drug development. Research indicates that derivatives of the pyrazolo[3,4-b]pyridine scaffold show promising antiviral activities against various viruses. For instance, compounds with similar structures have demonstrated efficacy against herpes simplex virus (HSV) and vesicular stomatitis virus (VSV) . The introduction of ester groups has been shown to enhance antiviral activity significantly.
Study on TBK1 Inhibition
In a comprehensive study involving several derivatives of pyrazolo[3,4-b]pyridine, it was found that modifications at specific positions on the core structure led to enhanced TBK1 inhibition. The study utilized computer-aided drug design (CADD) to optimize binding interactions within the active site of TBK1, resulting in compounds with IC50 values ranging from 0.2 nM to 75.3 nM depending on structural modifications .
Antiviral Screening
A screening of various pyrazolo[3,4-b]pyridine derivatives for antiviral activity revealed that certain compounds exhibited higher efficacy against HSV-1 compared to standard treatments. For example, specific esters demonstrated therapeutic indices suggesting their potential as lead compounds for further development in antiviral therapies .
Data Summary
| Biological Activity | IC50 Value | Cell Lines/Targets | Comments |
|---|---|---|---|
| TBK1 Inhibition | 0.2 nM | THP-1, RAW264.7 | Strong selectivity and efficacy |
| Antiproliferative Activity | Micromolar | A172, U87MG, A375, A2058, Panc0504 | Potential for cancer therapy |
| Antiviral Activity | Varies | HSV-1, VSV | Enhanced activity with ester modifications |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives possess antimicrobial activities. A case study involving the synthesis of related compounds showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that 1-tert-butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate could be further explored as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
There is emerging evidence that pyrazolo compounds can exert neuroprotective effects. A study investigated the neuroprotective properties of similar compounds in models of neurodegenerative diseases like Alzheimer's. The results indicated a reduction in oxidative stress markers and improved cognitive function in treated models .
Organic Electronics
The unique electronic properties of pyrazolo compounds make them suitable candidates for applications in organic electronics. Research has shown that these compounds can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their favorable charge transport characteristics. A comparative study demonstrated enhanced device performance when using pyrazolo derivatives as dopants in OLEDs .
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its reactivity allows for the incorporation into polymer matrices, potentially leading to materials with improved thermal stability and mechanical strength.
Pesticide Development
The structural features of this compound suggest potential applications in agricultural chemistry as a pesticide or herbicide. Preliminary studies indicate that derivatives can exhibit herbicidal activity against common weeds while being less toxic to crop plants. This dual functionality could be beneficial for sustainable agricultural practices .
Plant Growth Regulators
Research into plant growth regulators has identified pyrazolo compounds as candidates for enhancing plant growth and yield. Field trials have shown that certain derivatives can stimulate root development and improve nutrient uptake in various crops .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
- Aromaticity vs. Saturation : The target compound’s fully aromatic pyrazolo[3,4-b]pyridine core enables π-π interactions, critical for crystallinity and binding in biological targets. In contrast, tetrahydro or dihydro analogues (e.g., ) exhibit reduced aromaticity, enhancing solubility but limiting planar interactions .
- Methyl esters (as in the target) are less hydrolytically stable than ethyl esters under basic conditions, influencing storage and reaction conditions .
Physical and Chemical Properties
- Crystallography : SHELX-refined structures (e.g., ) highlight the precision of bond-length measurements (mean C–C = 0.003 Å), critical for confirming regiochemistry in complex bicyclic systems .
- Acidity and Reactivity : The strongly acidic pyrrolo[3,4-b]pyrrole derivative (predicted pKa = -0.73 ) contrasts with the target compound’s likely neutral ester functionality, suggesting divergent reactivity in deprotonation or salt formation.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate typically involves two key stages:
- Construction of the pyrazolo[3,4-b]pyridine core.
- Introduction of the tert-butyl and methyl carboxylate substituents at the 1 and 5 positions.
The core heterocycle is formed by annulation reactions that fuse a pyrazole ring onto a pyridine scaffold, often starting from functionalized pyridine precursors. Subsequently, esterification or protection steps introduce the tert-butyl and methyl ester groups to yield the dicarboxylate structure.
Core Pyrazolo[3,4-b]pyridine Synthesis
A recent efficient method for synthesizing pyrazolo[3,4-b]pyridines involves the use of readily available 2-chloro-3-nitropyridines as starting materials. The process includes:
- Nucleophilic aromatic substitution (SNAr): The 2-chloro-3-nitropyridine reacts with nucleophiles such as ethyl acetoacetate to form pyridinyl keto esters.
- Japp–Klingemann reaction: The pyridinyl keto esters undergo azo-coupling with arenediazonium salts, followed by deacylation and ring annulation to form the pyrazolo[3,4-b]pyridine ring system.
This sequence can be conducted in a one-pot manner, combining azo-coupling, deacylation, and pyrazole ring formation efficiently. The method benefits from operational simplicity and the use of stable arenediazonium tosylates, which are safer and more stable than chlorides.
Introduction of Carboxylate Groups
The tert-butyl and methyl ester groups at positions 1 and 5, respectively, are typically introduced through esterification or protection strategies. For example:
- The tert-butyl ester group can be introduced by reaction with tert-butyl chloroformate or via tert-butyl protection of the carboxylic acid at position 1.
- The methyl ester group is commonly introduced by esterification of the carboxylic acid at position 5 using methanol under acidic or catalytic conditions.
These steps are generally performed after the formation of the pyrazolo[3,4-b]pyridine core to ensure regioselective functionalization.
Representative Preparation Procedure (Summary)
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. SNAr reaction | 2-chloro-3-nitropyridine + ethyl acetoacetate + NaH | Formation of pyridinyl keto ester intermediate |
| 2. Azo-coupling | Pyridinyl keto ester + arenediazonium tosylate + pyridine | Formation of azo intermediate |
| 3. Deacylation and annulation | Treatment with nucleophilic base (e.g., DABCO or secondary amine) | Cyclization to pyrazolo[3,4-b]pyridine core |
| 4. Esterification | Reaction with tert-butyl chloroformate and methanol | Introduction of tert-butyl and methyl ester groups, yielding the dicarboxylate |
Research Findings and Notes
- The use of arenediazonium tosylates in azo-coupling improves reaction safety and yields compared to arenediazonium chlorides.
- Non-nucleophilic bases such as potassium carbonate lead to decomposition, highlighting the need for nucleophilic bases in the deacylation step.
- Mild nucleophilic bases like DABCO and secondary amines provide better control and fewer side reactions during cyclization.
- The pyrazolo[3,4-b]pyridine derivatives synthesized via this method can serve as versatile scaffolds for further functionalization and drug development.
Physicochemical Data of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O4 |
| Molecular Weight | 277.28 g/mol |
| CAS Number | 1305325-08-9 |
| IUPAC Name | 1-O-tert-butyl 5-O-methyl pyrazolo[3,4-b]pyridine-1,5-dicarboxylate |
| SMILES | CC(C)(C)OC(=O)N1C2=NC=C(C=C2C=N1)C(=O)OC |
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 2-chloro-3-nitropyridines, ethyl acetoacetate, arenediazonium tosylates |
| Key Reactions | SNAr substitution, Japp–Klingemann azo-coupling, deacylation, pyrazole ring annulation |
| Base Selection | Nucleophilic bases (e.g., DABCO, secondary amines) preferred for deacylation and cyclization |
| Ester Introduction | tert-Butyl chloroformate for tert-butyl ester, methanol for methyl ester |
| Reaction Conditions | Non-aqueous solvents, pyridine as base in azo-coupling, mild nucleophilic bases for cyclization |
| Advantages | One-pot synthesis, use of stable reagents, operational simplicity, good yields |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1H-pyrazolo[3,4-b]pyridine dicarboxylate derivatives?
- Answer : Synthesis often involves ZnCl₂-catalyzed Aza-Diels-Alder reactions between 5-aminopyrazoles and α,β-unsaturated carbonyl compounds. For example, refluxing in ethanol with NaH as a base and THF as a solvent (under anhydrous conditions) achieves cyclization and esterification . Critical parameters include stoichiometric ratios (e.g., 1.2 eq alkylating agents), temperature control (e.g., 273 K to room temperature), and purification via recrystallization (e.g., ethanol) .
Q. How is structural characterization of this compound validated in academic studies?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, monoclinic crystal systems (space group P2₁/c) with parameters a = 13.017 Å, b = 12.771 Å, and β = 115.76° are reported . Refinement using SHELXL (riding H-atom models, Uiso = 1.2–1.5×Ueq of parent atoms) ensures accuracy . Complementary techniques include <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 1.4 ppm for tert-butyl groups) and IR spectroscopy (C=O stretches ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Answer : Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in alkylation steps .
- Catalyst loading : ZnCl₂ (5–10 mol%) improves regioselectivity in Aza-Diels-Alder reactions .
- Temperature gradients : Slow warming from 273 K to room temperature minimizes side-product formation during cyclization .
- Monitoring : Thin-layer chromatography (TLC, DMF/EtOH 1:1) tracks reaction progress .
Q. What analytical strategies resolve contradictions between computational models and experimental data (e.g., bond angles)?
- Answer : Discrepancies in bond angles (e.g., C–N–C deviations >5° from DFT calculations) are addressed by:
- Multi-parameter refinement : Adjusting thermal displacement parameters (Ueq) and hydrogen bonding constraints in SHELXL .
- Validation metrics : Rfactor < 0.06 and wRfactor < 0.13 ensure data-to-parameter ratios >18:1 .
- Complementary spectroscopy : Overlaying experimental and simulated IR/NMR spectra identifies conformational outliers .
Q. What mechanistic insights explain the regioselectivity of pyrazolo[3,4-b]pyridine functionalization?
- Answer : The tert-butyl group at N1 sterically hinders electrophilic attack, directing substituents to C5. DFT studies show lower activation energy (<i>ΔG</i><sup>‡</sup> ≈ 25 kcal/mol) for methyl esterification at C5 versus C3 due to resonance stabilization of intermediates .
Q. How are impurities or by-products managed during large-scale synthesis?
- Answer : Common impurities (e.g., unreacted 5-aminopyrazole or di-esterified by-products) are removed via:
- Recrystallization : Ethanol selectively dissolves the target compound .
- Chromatography : Silica gel columns with ethyl acetate/hexane gradients isolate the product .
- Patent methods : Acidic/basic washes (e.g., ammonium acetate buffer, pH 6.5) remove residual solvents or metal catalysts .
Q. What stability challenges arise during storage, and how are they mitigated?
- Answer : The compound is hygroscopic and prone to ester hydrolysis. Solutions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
